(4-(1H-pyrrol-1-yl)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Overview
Description
(4-(1H-pyrrol-1-yl)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic compound of interest in various fields such as medicinal chemistry, pharmacology, and materials science. Its molecular structure combines several functional groups, offering a range of reactivity and interactions beneficial for different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is synthesized through a multi-step organic synthesis process involving the following steps:
Preparation of the pyrrol-1-ylphenyl intermediate: This involves the reaction of pyrrole with bromobenzene under palladium-catalyzed conditions.
Formation of the oxadiazole intermediate: This step involves the reaction of 2-fluorobenzohydrazide with appropriate carboxylic acids or derivatives under cyclization conditions to yield the 1,2,4-oxadiazole ring.
Coupling of intermediates: The final step involves the coupling of the pyrrol-1-ylphenyl intermediate with the oxadiazole intermediate using piperidine in a nucleophilic substitution reaction.
Industrial Production Methods
For industrial scale production, optimization of reaction conditions such as temperature, pressure, and choice of solvents and catalysts is crucial. The process may involve:
High-efficiency catalytic systems: Use of palladium or other metal catalysts in cross-coupling reactions.
Continuous flow reactors: Ensuring better temperature control and reaction efficiency.
Purification techniques: High-performance liquid chromatography (HPLC) for purification and isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form corresponding ketones or acids depending on the conditions used.
Reduction: Reduction reactions can target the oxadiazole ring or other functional groups, leading to various reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the phenyl or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation with palladium on carbon (Pd/C) or use of sodium borohydride (NaBH4).
Substitution: Use of halogenated reagents or strong acids/bases in appropriate solvents.
Major Products
Oxidation products: Corresponding acids or ketones.
Reduction products: Reduced forms of the oxadiazole or modifications to the pyrrole ring.
Substitution products: Various substituted derivatives depending on the reagents and conditions.
Scientific Research Applications
Chemistry
Synthesis of derivatives:
Biology and Medicine
Pharmacological activities: Investigated for potential therapeutic properties such as anti-inflammatory, antimicrobial, and anticancer activities.
Biological probes: Used in research to study specific molecular pathways and interactions.
Industry
Material science:
Mechanism of Action
The compound’s mechanism of action is highly dependent on its interactions with biological targets:
Molecular targets: It may interact with enzymes, receptors, or DNA, affecting various biochemical pathways.
Pathways involved: Depending on its structure, it could modulate signaling pathways, inhibit enzyme activity, or interfere with DNA replication.
Comparison with Similar Compounds
Similar Compounds
(4-Phenyl)(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanone
(1-(1H-pyrrol-1-yl)phenyl)(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanone
Uniqueness
Combination of functional groups: The combination of pyrrole, phenyl, and oxadiazole rings in a single molecule offers unique reactivity and potential interactions.
Applications: Its unique structure allows for broader applications across various fields compared to simpler analogs.
Biological Activity
The compound (4-(1H-pyrrol-1-yl)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone represents a significant interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H26FN3O2, with a molecular weight of 413.48 g/mol. The structure features a pyrrole ring, a piperidine moiety, and an oxadiazole group, which are known for their diverse biological activities.
The compound is hypothesized to exert its biological effects primarily through the following mechanisms:
- Inhibition of Key Enzymes : Similar compounds have shown selective inhibitory activity against enzymes involved in inflammatory processes and cancer progression, such as cyclooxygenase (COX) and various kinases .
- Interaction with Receptors : The presence of the piperidine ring suggests potential interaction with neurotransmitter receptors, influencing pathways related to neuropharmacology .
- Oxidative Stress Modulation : The oxadiazole moiety has been linked to antioxidant properties, which may help in reducing oxidative stress in cells .
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds containing the 1,2,4-oxadiazole scaffold have demonstrated activity against various cancer cell lines by inhibiting critical enzymes like thymidylate synthase and histone deacetylases (HDACs) .
Table 1: Summary of Anticancer Activities
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Oxadiazole Derivative A | MCF-7 (Breast) | 10 | HDAC Inhibition |
Oxadiazole Derivative B | A549 (Lung) | 8 | Thymidylate Synthase Inhibition |
Target Compound | HeLa (Cervical) | 12 | Multi-target |
Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory effects. Pyrrole and piperidine derivatives have been reported to modulate inflammatory cytokines and reduce edema in animal models .
Case Study: Anti-inflammatory Effects
In a recent study involving animal models of arthritis, compounds similar to the target compound exhibited significant reductions in paw swelling and joint inflammation compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies indicate:
- Absorption : Rapid absorption post-administration.
- Distribution : High lipophilicity due to the fluorophenyl group enhances tissue penetration.
- Metabolism : Predominantly metabolized by liver enzymes; potential for drug-drug interactions should be considered.
Properties
IUPAC Name |
[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O2/c26-22-8-2-1-7-21(22)24-27-23(32-28-24)16-18-6-5-15-30(17-18)25(31)19-9-11-20(12-10-19)29-13-3-4-14-29/h1-4,7-14,18H,5-6,15-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLVRPIOXGCELC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3C=CC=C3)CC4=NC(=NO4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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